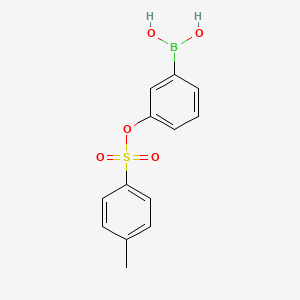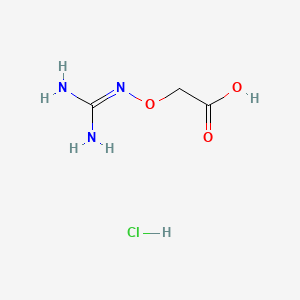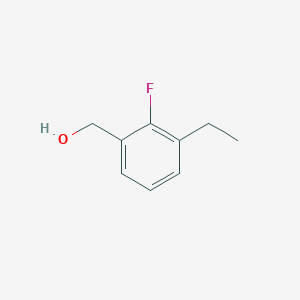
(3-Ethyl-2-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an ethyl group at the third position and a fluorine atom at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-2-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (3-Ethyl-2-fluorophenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethyl-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: (3-Ethyl-2-fluorophenyl)acetone or (3-Ethyl-2-fluorobenzaldehyde).
Reduction: (3-Ethyl-2-fluorophenyl)ethane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Ethyl-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Ethyl-2-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Ethylphenyl)methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
(2-Fluorophenyl)methanol: Lacks the ethyl group, which can affect its reactivity and applications.
(3-Ethyl-4-fluorophenyl)methanol: Similar structure but with the fluorine atom at the fourth position, leading to different steric and electronic effects.
Uniqueness
(3-Ethyl-2-fluorophenyl)methanol is unique due to the specific positioning of the ethyl and fluorine substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C9H11FO |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
(3-ethyl-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H11FO/c1-2-7-4-3-5-8(6-11)9(7)10/h3-5,11H,2,6H2,1H3 |
Clé InChI |
CGXWEXWKPRCLHM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13468829.png)
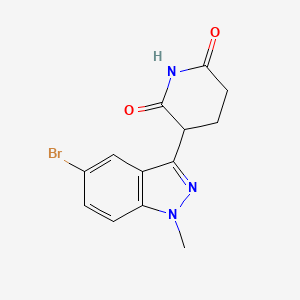
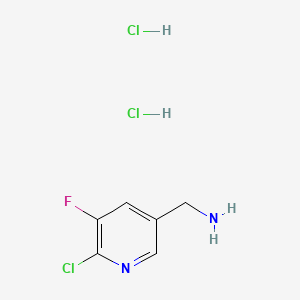
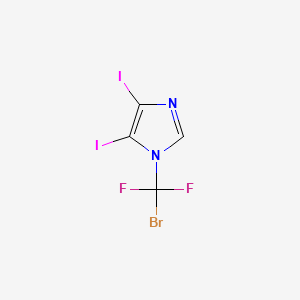
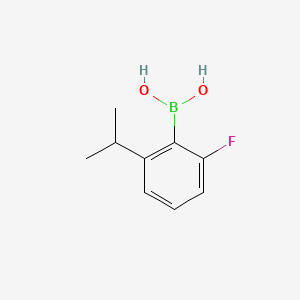
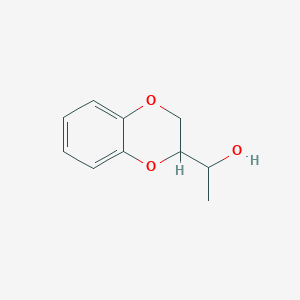
![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
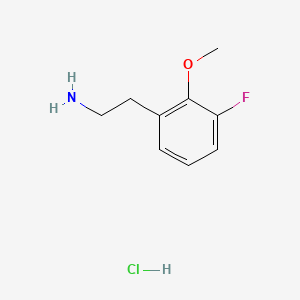
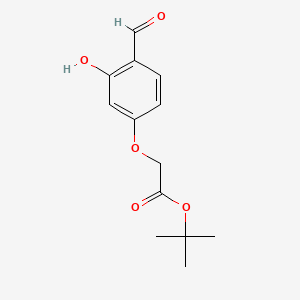
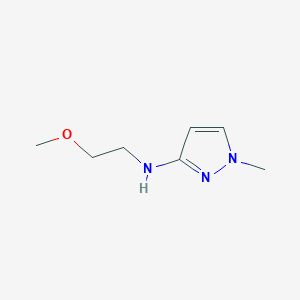
![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
